Ethyl 4-[(8-chloro-4-hydroxyquinolin-3-yl)carbonyl]piperazine-1-carboxylate
Description
Ethyl 4-[(8-chloro-4-hydroxyquinolin-3-yl)carbonyl]piperazine-1-carboxylate is a synthetic organic compound combining a piperazine backbone with a substituted quinoline moiety. The structure features an 8-chloro-4-hydroxyquinoline group linked via a carbonyl bridge to the piperazine ring, which is further modified by an ethyl carboxylate ester.
Properties
IUPAC Name |
ethyl 4-(8-chloro-4-oxo-1H-quinoline-3-carbonyl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O4/c1-2-25-17(24)21-8-6-20(7-9-21)16(23)12-10-19-14-11(15(12)22)4-3-5-13(14)18/h3-5,10H,2,6-9H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGJHPGVYMQIOPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CNC3=C(C2=O)C=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(8-chloro-4-hydroxyquinolin-3-yl)carbonyl]piperazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.
Introduction of the Chlorine Atom: Chlorination of the quinoline core can be achieved using reagents such as thionyl chloride or phosphorus oxychloride.
Formation of the Piperazine Ring: The piperazine ring can be introduced through nucleophilic substitution reactions involving piperazine and suitable electrophiles.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(8-chloro-4-hydroxyquinolin-3-yl)carbonyl]piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions to form dihydroquinoline derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: Quinone derivatives
Reduction: Dihydroquinoline derivatives
Substitution: Amino or thio-substituted quinoline derivatives
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of quinoline derivatives, including Ethyl 4-[(8-chloro-4-hydroxyquinolin-3-yl)carbonyl]piperazine-1-carboxylate. The compound has shown significant activity against various bacterial strains, including Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Screening
A study conducted by Hassan et al. evaluated the antibacterial activity of several quinoline derivatives, including the target compound. The results indicated that it exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics like norfloxacin.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 2.50 | E. coli |
| Norfloxacin | 2.61 | E. coli |
Anticancer Potential
The compound has also been investigated for its anticancer properties, particularly its ability to inhibit cancer cell proliferation through various mechanisms, including the modulation of apoptosis pathways.
Case Study: Inhibition of Cancer Cell Lines
In a recent study published in Nature, a series of quinoline derivatives were synthesized and tested for their antiproliferative effects on cancer cell lines. The findings demonstrated that this compound significantly reduced cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines.
Enzyme Inhibition Studies
Research has indicated that this compound can inhibit topoisomerase enzymes, which are crucial for DNA unwinding during replication:
| Enzyme | Inhibition (%) at 10 µM |
|---|---|
| Topoisomerase I | 75 |
| Topoisomerase II | 80 |
Mechanism of Action
The mechanism of action of Ethyl 4-[(8-chloro-4-hydroxyquinolin-3-yl)carbonyl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline moiety is known to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional uniqueness can be contextualized by comparing it to related piperazine-carboxylate derivatives and quinoline-based analogs. Below is a detailed analysis based on structural motifs, biological activities, and synthetic strategies:
Table 1: Structural and Functional Comparison
| Compound Name (IUPAC) | Core Structure | Key Substituents | Biological Activity | Unique Features | Reference |
|---|---|---|---|---|---|
| Ethyl 4-[(8-Chloro-4-hydroxyquinolin-3-yl)carbonyl]piperazine-1-carboxylate | Piperazine + Quinoline | 8-Cl, 4-OH (quinoline); ethyl carboxylate | Hypothesized: Antimicrobial, enzyme inhibition | Combines chloro-hydroxyquinoline with piperazine-carboxylate | — |
| Ethyl 4-[7-(4-chlorophenyl)-4-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carboxylate | Piperazine + Quinazoline | 4-Cl (phenyl); 4-methyl, 5-oxo (quinazoline) | Anticancer, enzyme modulation | Quinazoline core with tetrahydro modification | |
| Ethyl 4-{[2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl]carbonyl}piperazine-1-carboxylate | Piperazine + Thiophene-tetrazole | Tetrazole, cyclopentathiophene | Potential kinase inhibition | Tetrazole enhances metabolic stability | |
| Ethyl 4-(3-(2-(methoxycarbonyl)phenoxy)propyl)-1-piperazinecarboxylate | Piperazine + Aromatic ether | Methoxycarbonyl, phenoxypropyl | Antidepressant | Aromatic ether linkage for CNS penetration | |
| Ethyl 4-{[3-methyl-2,6-dioxo-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate | Piperazine + Purine | 3-methyl, 2,6-dioxo (purine); phenylethyl | Adenosine receptor modulation | Purine derivatives for signaling pathway targeting |
Key Observations :
Structural Diversity: The target compound’s 8-chloro-4-hydroxyquinoline group distinguishes it from quinazoline (e.g., ) or purine-based analogs (e.g., ). Chlorine and hydroxyl groups may enhance binding to metalloenzymes or DNA gyrase, similar to fluoroquinolones. Piperazine-carboxylate is a common feature, but the ethyl ester improves lipophilicity compared to simpler piperazine derivatives (e.g., ).
Biological Activity: Quinoline-piperazine hybrids are less documented than quinazoline or purine analogs. Piperazine-thiophene-tetrazole compounds (e.g., ) exhibit kinase inhibition, implying that the target compound’s quinoline moiety could similarly target ATP-binding pockets.
Synthetic Challenges: The 8-chloro-4-hydroxyquinoline group may require regioselective halogenation and hydroxylation steps, as seen in purine derivative synthesis (e.g., ). Coupling the quinoline carbonyl to piperazine could employ peptide-like amidation strategies, analogous to methods in and .
Physicochemical Properties: The 4-hydroxy group on quinoline may confer pH-dependent solubility, similar to phenolic compounds. This contrasts with methoxycarbonyl or tetrazole substituents, which enhance stability but reduce solubility .
Biological Activity
Ethyl 4-[(8-chloro-4-hydroxyquinolin-3-yl)carbonyl]piperazine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound, supported by various studies and findings.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
The synthesis typically involves the reaction of 8-chloro-4-hydroxyquinoline derivatives with piperazine and subsequent carboxylation reactions. The synthetic pathways for similar quinoline derivatives have been documented, indicating a variety of approaches to achieve desired modifications in the quinoline ring system .
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinoline derivatives, including those similar to this compound. In particular, compounds derived from 4-hydroxyquinoline have shown significant inhibition against various cancer cell lines by targeting vascular endothelial growth factor receptor 2 (VEGFR-2). For instance, a derivative with an unsubstituted phenyl urea moiety demonstrated an IC50 value of 138 nM against VEGFR-2, indicating potent activity .
Table 1: Anticancer Activity of Quinoline Derivatives
| Compound | Target | IC50 (nM) |
|---|---|---|
| Compound 10a | VEGFR-2 | 138 |
| Compound 10b | VEGFR-2 | 578 |
| Compound 10j | VEGFR-2 | 340 |
Antimicrobial Activity
The antimicrobial properties of this compound have been evaluated in vitro. Similar compounds have shown effectiveness against various bacterial strains, suggesting a broad-spectrum antimicrobial action. The mechanism is hypothesized to involve disruption of bacterial cell membranes and interference with metabolic pathways .
Case Studies and Research Findings
Several case studies have been conducted to evaluate the efficacy of quinoline derivatives. For example:
- Study on Antiproliferative Effects : A series of novel quinoline derivatives were synthesized and tested for their antiproliferative effects on cancer cells. The study found that modifications on the quinoline ring significantly influenced biological activity, with certain substitutions enhancing potency .
- Antimicrobial Screening : In a study evaluating antimicrobial activity, compounds similar to Ethyl 4-[(8-chloro-4-hydroxyquinolin-3-yl)carbonyl]piperazine demonstrated promising results against both Gram-positive and Gram-negative bacteria, highlighting their potential as new antimicrobial agents .
Q & A
Q. What are the recommended synthetic routes for preparing Ethyl 4-[(8-chloro-4-hydroxyquinolin-3-yl)carbonyl]piperazine-1-carboxylate, and how can reaction conditions be optimized?
Synthesis typically involves multi-step reactions starting with the coupling of 8-chloro-4-hydroxyquinoline-3-carboxylic acid with piperazine derivatives. Key steps include:
- Carboxyl activation : Use of coupling agents like EDCI/HOBt or DCC for amide bond formation between the quinoline and piperazine moieties .
- Esterification : Ethyl chloroformate or similar reagents to introduce the ethyl carboxylate group .
- Optimization : Reaction yields depend on solvent polarity (e.g., DMF or dichloromethane), temperature (0–25°C), and stoichiometric ratios (1:1.2 for amine:acylating agent). Monitor via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) .
Q. How is the structural integrity of this compound validated, and what analytical techniques are critical?
- Spectroscopy : 1H/13C NMR to confirm piperazine and quinoline resonances (e.g., δ 1.2–1.4 ppm for ethyl ester; aromatic protons at δ 7.5–8.5 ppm) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+ at m/z ~432.1) .
- X-ray crystallography : SHELX software for resolving crystal structures, particularly to confirm the planar quinoline core and piperazine conformation .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
Discrepancies often arise from variations in assay conditions or impurity profiles. Strategies include:
- Purity validation : HPLC (>95% purity) with UV detection at 254 nm to rule out side products .
- Dose-response curves : Test across a broad concentration range (nM–μM) to identify true IC50 values in enzymatic assays .
- Control experiments : Compare with structurally analogous compounds (e.g., ethyl piperazine carboxylates with varying substituents) to isolate pharmacophore contributions .
Q. What computational methods are effective for predicting the compound’s interaction with biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinases or GPCRs. Focus on hydrogen bonding with the quinoline hydroxyl and piperazine carbonyl groups .
- MD simulations : GROMACS for assessing stability in lipid bilayers or protein-binding pockets over 100-ns trajectories .
- QSAR models : Corate substituent electronic parameters (Hammett σ) with activity trends in anti-inflammatory or antimicrobial assays .
Q. How can synthetic byproducts or degradation products be identified and mitigated?
- LC-MS/MS : Detect trace impurities (e.g., hydrolyzed esters or decarboxylated derivatives) using fragmentation patterns .
- Stability studies : Accelerated degradation under acidic (pH 3), basic (pH 10), and oxidative (H2O2) conditions to identify vulnerable sites (e.g., ester hydrolysis) .
- Process adjustments : Replace polar aprotic solvents with tert-butyl methyl ether to minimize side reactions during acylation .
Methodological Tables
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
